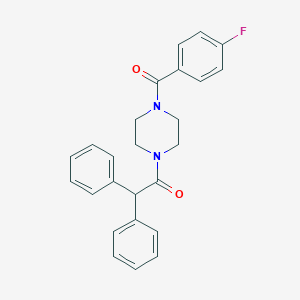
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBP belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the growth of tumor cells through the induction of apoptosis. Inflammation research has demonstrated that 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can also inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to induce apoptosis in tumor cells through the activation of caspases, which are enzymes involved in programmed cell death. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to protect neurons from oxidative stress and reduce the accumulation of β-amyloid, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has some limitations, including its high cost and limited availability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also highly reactive and can potentially interact with other compounds in the experimental setup, which can affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can potentially be used in combination with other chemotherapeutic agents to enhance their efficacy. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential use in cancer, inflammation, and neurological disorders. The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its high cost and limited availability. There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research, including its potential use in combination with other chemotherapeutic agents and its potential use in the treatment of various inflammatory and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, is obtained through recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
6037-22-5 |
|---|---|
Produktname |
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
Molekularformel |
C18H21ClN2O3S |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
DPLFWVGSDMHTLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)




![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)



